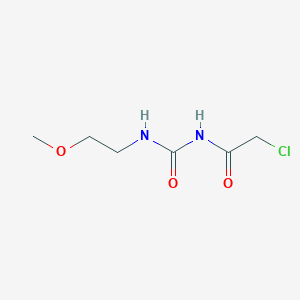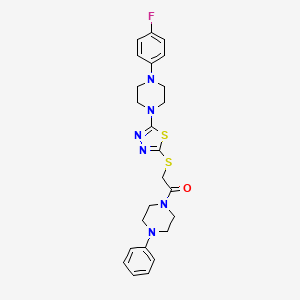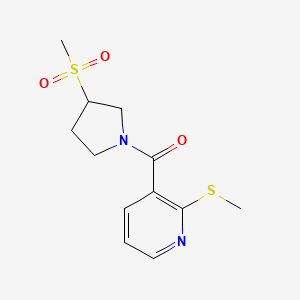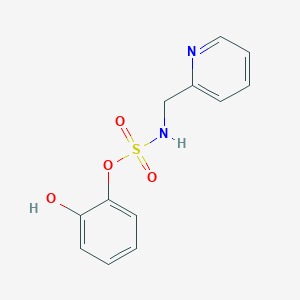![molecular formula C11H8O4S B2543176 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid CAS No. 87807-50-9](/img/structure/B2543176.png)
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a chemical compound belonging to the benzo[b]thiophene family. These compounds are known for their versatility and significant promise in various scientific and industrial applications. The molecular formula of this compound is C11H8O4S, and it has a molecular weight of 236.24 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid can be achieved through various organic synthesis methods. One common approach involves the reaction of benzo[b]thiophene derivatives with methoxycarbonylating agents under controlled conditions . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing advanced catalytic processes and efficient reaction conditions to ensure the scalability of production .
化学反応の分析
Types of Reactions
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, often used in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), typically used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in various substituted benzothiophene derivatives .
科学的研究の応用
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block for various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate key signaling pathways related to cell growth and apoptosis .
類似化合物との比較
Similar Compounds
3-Methylbenzo[b]thiophene-2-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxycarbonyl group.
Methyl benzo[b]thiophene-2-carboxylate: This compound is the methyl ester of benzo[b]thiophene-2-carboxylic acid.
Thianaphthene-2-carboxylic acid: This compound is a benzothiophene derivative with a carboxylic acid group at the 2-position.
Uniqueness
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is unique due to its methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group enhances its solubility in organic solvents and its potential for various chemical modifications.
特性
IUPAC Name |
3-methoxycarbonyl-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c1-15-11(14)8-6-4-2-3-5-7(6)16-9(8)10(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORRGDHGHTZMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2543095.png)
![N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2543097.png)


![N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2543101.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2543104.png)

![3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2543108.png)
![Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate](/img/structure/B2543109.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2543110.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2543111.png)

![(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B2543114.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)
